2-(1,1-Dioxothian-4-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-9(2,8(10)11)7-3-5-14(12,13)6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKFJFBOKJGABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCS(=O)(=O)CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothian-4-yl)-2-methylpropanoic acid typically involves the reaction of thian-4-one with methylpropanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxothian-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thian-4-yl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thian ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thian-4-yl derivatives.
Substitution: Various substituted thian derivatives.
Scientific Research Applications
2-(1,1-Dioxothian-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxothian-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1,1-Dioxothian-4-yl)-2-methylpropanoic acid with structurally analogous compounds, focusing on substituents, molecular properties, stability, and applications.
Key Structural and Functional Insights:
Substituent Effects on Solubility: Sulfone-containing derivatives (e.g., 1,1-dioxothian-4-yl) are expected to exhibit higher polarity than aromatic or alkyl-substituted analogs (e.g., 4-propylphenyl in ). This may enhance aqueous solubility compared to lipophilic compounds like fexofenadine carboxylate (LogP 3.9) . Compounds with methoxy groups (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid ) balance polarity and lipophilicity, influencing bioavailability.
Stability and Reactivity: Nitroso-substituted derivatives (e.g., 2-(4-t-Butyl-2-nitrosophenyl)-2-methylpropanoic acid ) are reactive under radical conditions, forming cycloadducts. In contrast, sulfone groups are generally stable, suggesting the target compound may resist metabolic degradation. Degradation products of ciprofibrate (e.g., ethynylphenoxy derivatives ) highlight the instability of certain substituents under basic conditions, whereas sulfones are less prone to hydrolysis.
Pharmacological Relevance :
- Piperidinyl-butyl-hydroxydiphenylmethyl derivatives (e.g., fexofenadine carboxylate ) demonstrate the importance of bulky substituents in receptor binding (e.g., H1 antihistamine activity).
- The sulfone group in the target compound may confer unique interactions with enzymes or transporters, analogous to sulfonamide drugs.
Biological Activity
2-(1,1-Dioxothian-4-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to compile and analyze diverse research findings on the biological activity of this compound, including its effects on inflammation, cytotoxicity, and other relevant biological pathways.
Chemical Structure and Properties
The compound's structure includes a dioxothian ring and a propanoic acid moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₄S₂ |
| Molecular Weight | 206.29 g/mol |
| Solubility | Soluble in water |
| Log P (octanol-water) | -0.74 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. The compound was evaluated for its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). At concentrations of 100 µg/mL, it demonstrated a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6, while concurrently increasing the production of IL-10, an anti-inflammatory cytokine .
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cell lines. The results indicated that at higher concentrations, there was a moderate inhibition of cell proliferation. Specifically, the compound inhibited PBMC proliferation by approximately 25% at its highest tested dose . This suggests that while it has anti-inflammatory potential, caution is warranted regarding its cytotoxicity.
Antimicrobial Activity
The antimicrobial activity of the compound was also explored. Preliminary tests indicated that it exhibited moderate antibacterial properties against certain strains of bacteria, although further detailed studies are required to clarify its spectrum of activity and mechanism .
Study 1: Evaluation in PBMC Cultures
In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), this compound was shown to modulate immune responses effectively. The compound significantly decreased IFN-γ levels while enhancing IL-10 production at lower doses. This dual action positions it as a potential candidate for therapeutic applications in chronic inflammatory conditions .
Study 2: Cytotoxic Assessment
Another investigation focused on the cytotoxic profile of the compound across various cancer cell lines. Results indicated that while some cell lines showed sensitivity to the compound's effects, others remained largely unaffected at lower concentrations. This variability highlights the need for targeted studies to determine specific mechanisms of action and therapeutic windows .
Discussion
The biological activity of this compound presents a promising area for further research. Its ability to modulate inflammatory responses while exhibiting selective cytotoxicity could have implications for developing new anti-inflammatory agents or adjunct therapies in cancer treatment.
Q & A
Q. What statistical models are appropriate for dose-response studies of this compound?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism to calculate EC₅₀/IC₅₀. For heterogeneous data, Bayesian hierarchical models improve precision by pooling results across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
